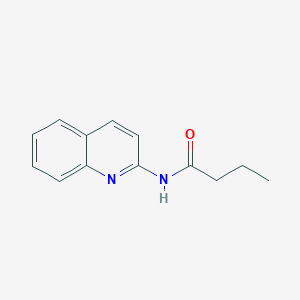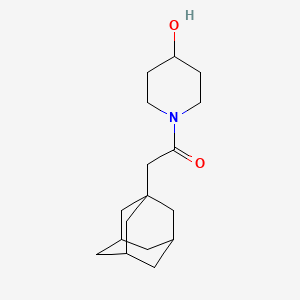![molecular formula C11H15N3O2 B7501336 N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide, also known as DMXAA, is a small molecule that has been studied for its potential anti-cancer properties. DMXAA was first identified as a potential anti-cancer agent in the 1990s and has since undergone extensive research to determine its mechanism of action and potential applications.
Mécanisme D'action
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide is believed to work by activating the immune system to attack cancer cells. Specifically, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide activates the STING pathway, which leads to the production of cytokines and chemokines that recruit immune cells to the site of the tumor. This immune response can then lead to the destruction of cancer cells.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to activating the immune system, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and disrupt the tumor microenvironment. N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily be synthesized, and it has been extensively studied for its anti-cancer properties. However, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide also has some limitations. It has relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has not yet been tested in clinical trials for its anti-cancer properties.
Orientations Futures
There are several potential future directions for research on N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide. One area of interest is the development of more effective formulations of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide that can improve its solubility and bioavailability. Another potential direction is the evaluation of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide in combination with other anti-cancer therapies, such as immunotherapy or targeted therapy. Additionally, further studies are needed to determine the safety and efficacy of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide in clinical trials.
Méthodes De Synthèse
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4,6-dimethoxypyrimidine with N,N-dimethylformamide dimethyl acetal and subsequent reaction with methylamine. Another synthesis method involves the reaction of 2,4,6-trimethoxypyrimidine with N,N-dimethylformamide dimethyl acetal followed by reaction with methylamine.
Applications De Recherche Scientifique
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has been extensively studied for its potential anti-cancer properties. In preclinical studies, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has been shown to induce tumor necrosis and inhibit the growth of a variety of cancer cell lines. N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13(2)10(15)8-14(3)11(16)9-4-6-12-7-5-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZDUUSEPAJKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7501281.png)
![Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501282.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B7501284.png)
![Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501291.png)




![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7501333.png)
![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)